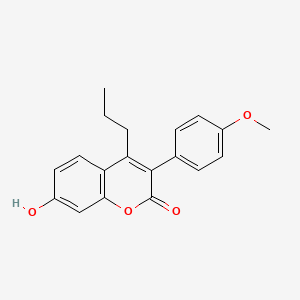
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one is a hydroxycoumarin derivative. This compound is characterized by the presence of a hydroxy group at position 7, a propyl group at position 4, and a 4-methoxyphenyl group at position 3 on the coumarin backbone . Hydroxycoumarins are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions typically include heating the reactants in an acidic medium, such as sulfuric acid or aluminum chloride, to facilitate the formation of the coumarin ring.
Industrial Production Methods
For industrial production, the Pechmann condensation method can be optimized by using various Lewis acids and adjusting the reaction conditions to maximize yield and purity . Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at position 7 can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the JAK/STAT pathway.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one is unique due to the presence of a propyl group at position 4, which can influence its biological activity and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in its pharmacokinetic properties and therapeutic potential.
属性
CAS 编号 |
5219-18-1 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-methoxyphenyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-4-16-15-10-7-13(20)11-17(15)23-19(21)18(16)12-5-8-14(22-2)9-6-12/h5-11,20H,3-4H2,1-2H3 |
InChI 键 |
FEMYLSRAIUUCNB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
规范 SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
Key on ui other cas no. |
5219-18-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


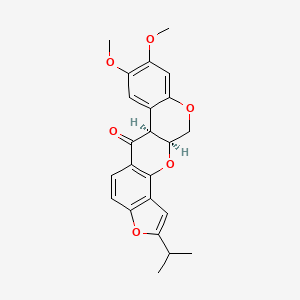
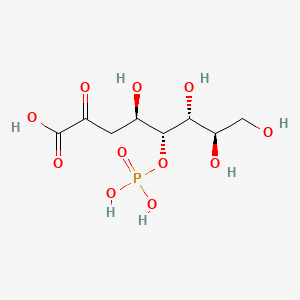
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
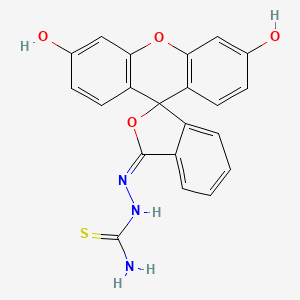
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

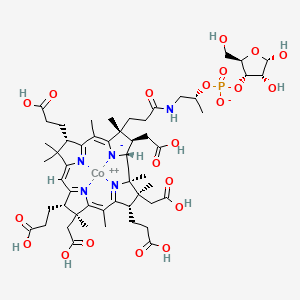
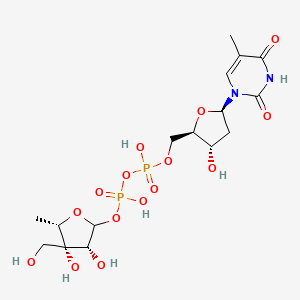
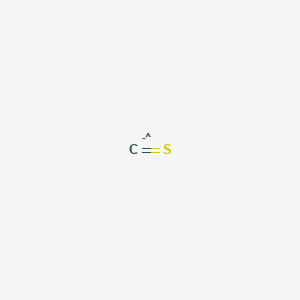
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239213.png)
![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)


![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
